![molecular formula C19H16N2OS B14302561 (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene CAS No. 112945-73-0](/img/structure/B14302561.png)
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by phenyl and phenylmethanesulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the diazene linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, influencing cellular pathways and modulating biological activity. The phenylmethanesulfinyl group may enhance the compound’s stability and facilitate its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Benzyl methyl ketone: Similar to phenylacetone, used in the synthesis of various organic compounds.
Uniqueness
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is unique due to the presence of both the diazene and phenylmethanesulfinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
112945-73-0 |
|---|---|
Molecular Formula |
C19H16N2OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2-benzylsulfinylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2OS/c22-23(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
QVDMWGAIWUDFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




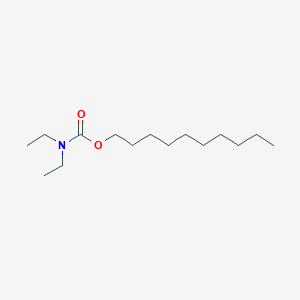
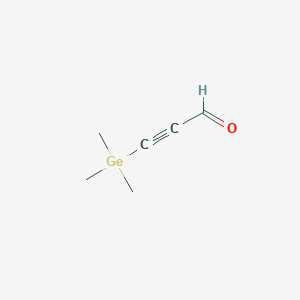
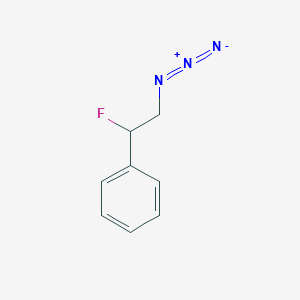
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
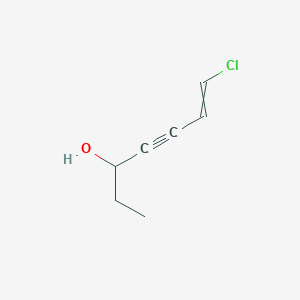

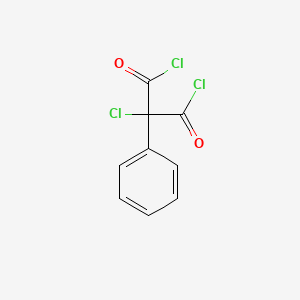
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
